molecular formula C₂₂H₃₃NO₁₅ B1140309 2-Acetamido-3-O-(2,3,4,6-tetra-O-acetyl-B-D-galactopyranosyl)-2-deoxy-D-glucopyranose CAS No. 191532-23-7

2-Acetamido-3-O-(2,3,4,6-tetra-O-acetyl-B-D-galactopyranosyl)-2-deoxy-D-glucopyranose

Cat. No.: B1140309
CAS No.: 191532-23-7
M. Wt: 551.5
InChI Key:
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Description

2-Acetamido-3-O-(2,3,4,6-tetra-O-acetyl-B-D-galactopyranosyl)-2-deoxy-D-glucopyranose is a complex carbohydrate derivative that plays a significant role in various scientific research applications. This compound is a glycosylated derivative of 2-deoxy-D-glucose, where the glucose molecule is modified with an acetyl group and a galactose moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the protection of the hydroxyl groups on the glucose molecule. The reaction conditions usually involve the use of strong acids or bases, and the reactions are carried out under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and pyridinium chlorochromate (PCC).

  • Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Substitution reactions often involve the use of nucleophiles such as halides or alkyl groups.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or aldehydes.

  • Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

This compound is widely used in scientific research due to its unique structural properties and reactivity. It is employed in the study of carbohydrate chemistry, glycosylation reactions, and the synthesis of glycoconjugates. In biology, it is used as a tool to study glycoprotein interactions and cellular processes. In industry, it is used in the production of bioactive compounds and as a building block for more complex molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The acetyl group and the galactose moiety can interact with enzymes and receptors, modulating their activity and influencing cellular processes. The exact mechanism may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

This compound is unique due to its specific structural features and reactivity. Similar compounds include other glycosylated derivatives of glucose and galactose, such as 2-acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-B-D-galactopyranose. These compounds share similarities in their glycosylation patterns but differ in their functional groups and reactivity.

Properties

IUPAC Name

[(2R,3S,4S,5R,6R)-6-[(3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33NO15/c1-8(25)23-15-18(16(30)13(6-24)36-21(15)31)38-22-20(35-12(5)29)19(34-11(4)28)17(33-10(3)27)14(37-22)7-32-9(2)26/h13-22,24,30-31H,6-7H2,1-5H3,(H,23,25)/t13-,14-,15-,16-,17+,18-,19+,20-,21?,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDTCKZAWGSBKOX-KENYLOGBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33NO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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